REACTION_CXSMILES
|
C(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.C(N(CC)CC)C.[CH3:16][C:17](=[O:20])[CH:18]=[CH2:19].[CH2:21]([OH:23])C>[Br-].C([N+]1C(C)=C(CCO)SC=1)C>[N:4]1[CH:3]=[CH:2][CH:7]=[CH:6][C:5]=1[C:21](=[O:23])[CH2:19][CH2:18][C:17](=[O:20])[CH3:16] |f:4.5|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)=O
|
Name
|
|
Quantity
|
12.17 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.97 mL
|
Type
|
reactant
|
Smiles
|
CC(C=C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.202 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C)[N+]1=CSC(=C1C)CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated
|
Type
|
ADDITION
|
Details
|
The residue was treated with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with Na2SO4
|
Type
|
ADDITION
|
Details
|
The crude product was added to a 80 g ISCO silica gel column
|
Type
|
CUSTOM
|
Details
|
was purified with a gradient of 0% to 100% ethyl acetate in hexanes
|
Type
|
CUSTOM
|
Details
|
Collection and concentration of pertinent fractions
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(CCC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |